

Galactinol dihydrate chemical structure and properties

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Compound of Interest

Compound Name: *Galactinol dihydrate*

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In-Depth Technical Guide to Galactinol Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of **galactinol dihydrate**. It includes detailed experimental protocols for its extraction and enzymatic assay, along with visualizations of its role in key biological pathways.

Chemical Structure and Properties

Galactinol is a disaccharide composed of a galactose molecule linked to a myo-inositol molecule through an α -1,1-glycosidic bond. In its hydrated form, it incorporates two water molecules into its crystal structure.

Chemical Structure:

- IUPAC Name: (1R,2R,4S,5R)-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy)cyclohexane-1,2,3,4,5-pentol;dihydrate[1]
- Molecular Formula: C₁₂H₂₆O₁₃[1]
- Molecular Weight: 378.33 g/mol [1]

A 2D representation of the chemical structure of **galactinol dihydrate** is provided below.

Caption: 2D structure of Galactinol linked to myo-Inositol.

Physicochemical Properties:

The following table summarizes the key physicochemical properties of **galactinol dihydrate**.

Property	Value	Reference
Appearance	White to off-white solid	[2]
Melting Point	221 °C	[3]
Solubility	DMSO: 0.5 mg/mL PBS (pH 7.2): 5 mg/mL	[2]
Predicted Density	1.84 ± 0.1 g/cm³	

Spectroscopic Data:

While a complete, experimentally verified spectral dataset for **galactinol dihydrate** is not readily available in public databases, typical spectral features for similar carbohydrate structures can be inferred.

1H and 13C NMR Spectroscopy: Predicted chemical shifts for galactinol in D₂O are available through databases such as the Human Metabolome Database. These predictions can serve as a guide for spectral analysis.

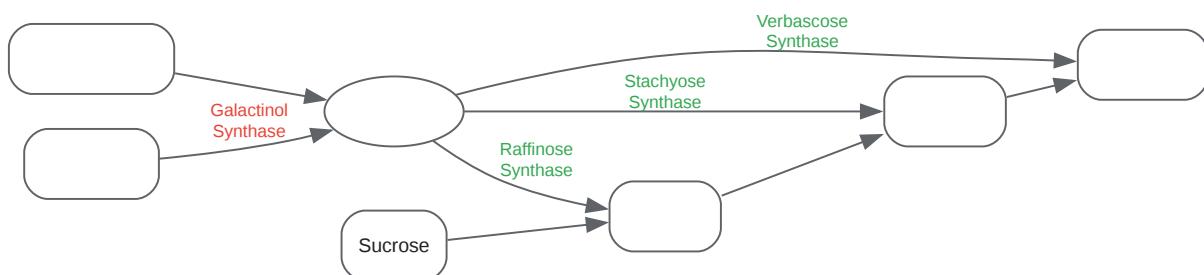
Infrared (IR) Spectroscopy: The IR spectrum of **galactinol dihydrate** is expected to exhibit characteristic absorption bands for its functional groups.

Wavenumber Range (cm ⁻¹)	Functional Group	Vibration Mode
3600-3200 (broad)	O-H (hydroxyl groups)	Stretching
3000-2850	C-H (alkane)	Stretching
1150-1000	C-O (alcohols, ether)	Stretching

Biological Significance: Role in Raffinose Family Oligosaccharide (RFO) Biosynthesis

Galactinol is a crucial intermediate in the biosynthesis of the raffinose family of oligosaccharides (RFOs) in plants. RFOs are involved in various physiological processes, including carbon storage, transport, and stress tolerance. The synthesis of galactinol is the committed step in this pathway.

The diagram below illustrates the RFO biosynthesis pathway, highlighting the central role of galactinol.



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Caption: Raffinose Family Oligosaccharide (RFO) Biosynthesis Pathway.

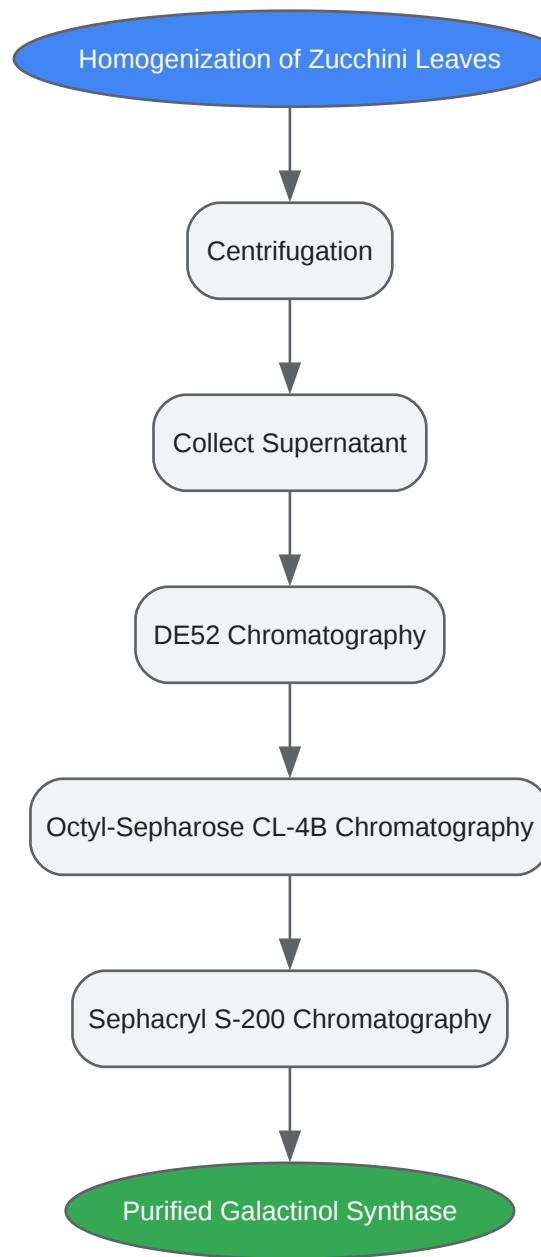
Experimental Protocols

This section provides detailed methodologies for the purification of galactinol synthase and a colorimetric assay to determine its activity.

Purification of Galactinol Synthase from Zucchini Leaves

This protocol describes the purification of galactinol synthase, the enzyme responsible for synthesizing galactinol.^[4]

Workflow Diagram:

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Caption: Workflow for the Purification of Galactinol Synthase.

Methodology:

- Homogenization: Mature zucchini leaves are homogenized in a suitable buffer.
- Centrifugation: The homogenate is centrifuged to remove cell debris, and the supernatant is collected.

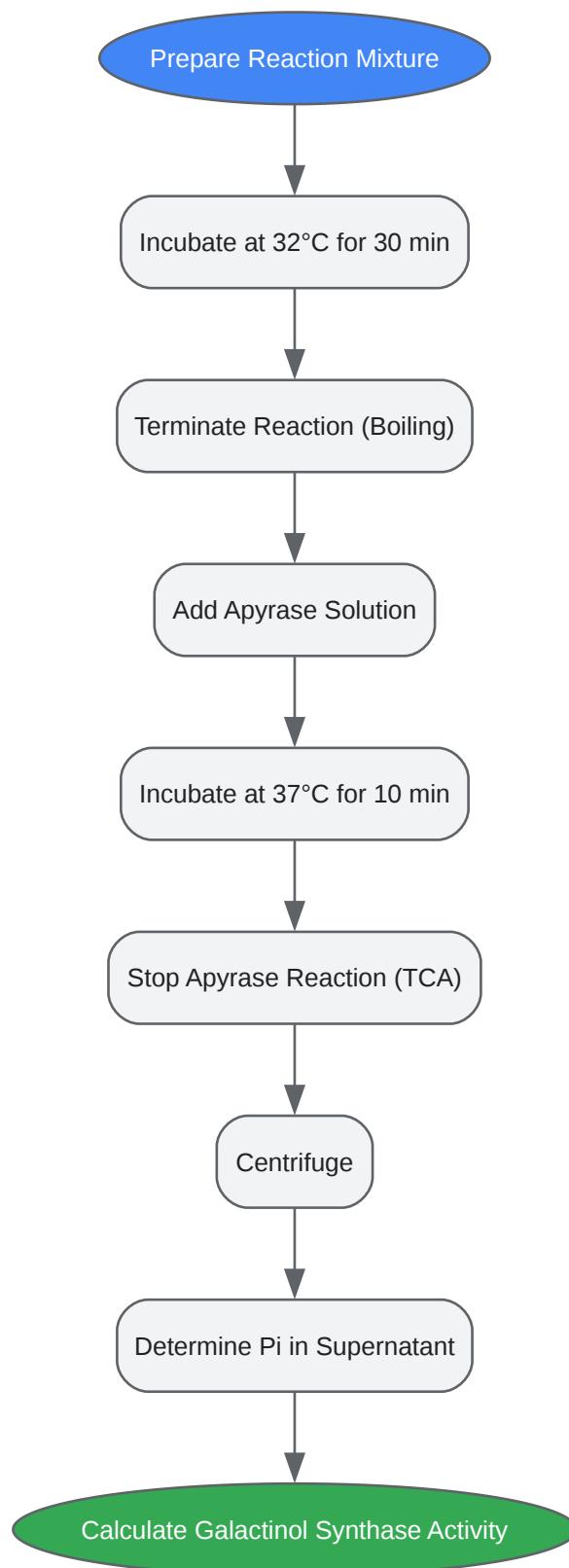
- DE52 Chromatography: The supernatant is subjected to anion-exchange chromatography on a DE52 column.
- Octyl-Sepharose CL-4B Chromatography: The active fractions from the DE52 column are then applied to a hydrophobic interaction chromatography column of Octyl-Sepharose CL-4B.
- Sephadryl S-200 Chromatography: The final purification step involves size-exclusion chromatography on a Sephadryl S-200 column.

This multi-step chromatographic procedure results in a significant purification of galactinol synthase.[\[4\]](#)

Colorimetric Assay for Galactinol Synthase Activity

This assay provides a quantitative measure of galactinol synthase activity by indirectly measuring the production of UDP, a product of the enzymatic reaction.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Workflow Diagram:



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Caption: Workflow for the Colorimetric Galactinol Synthase Assay.

Methodology:

- Reaction Mixture Preparation: A reaction mixture is prepared containing the enzyme extract, 60 mM myo-inositol, 2 mM DTT, 50 mM HEPES buffer (pH 7.0), 4 mM MnCl₂, 20 µg of bovine serum albumin, and 4 mM UDP-galactose in a total volume of 100 µL.[5]
- Enzymatic Reaction: The reaction is initiated by the addition of the enzyme extract and incubated for 30 minutes at 32°C. The reaction is terminated by placing the tubes in boiling water for 2 minutes.[5][7]
- UDP Hydrolysis: To the terminated reaction, 500 µL of water, 10 µL of apyrase solution, and 150 µL of apyrase reaction mixture are added. This mixture is incubated for 10 minutes at 37°C to hydrolyze the UDP produced to UMP and inorganic phosphate (Pi). The apyrase reaction is stopped by the addition of 60 µL of 75% trichloroacetic acid (TCA).[5]
- Phosphate Quantification: The tubes are cooled on ice and centrifuged. The amount of Pi in the supernatant is determined using a modified Fiske and SubbaRow method. To the supernatant, 100 µL of 2.5% ammonium molybdate in 2 N HCl and 40 µL of Fiske and SubbaRow reducer are added. After 2 minutes, 40 µL of 34% sodium citrate solution is added, and the absorbance is measured at 660 nm.[5][7][8]
- Calculation of Activity: The amount of UDP formed, and thus the galactinol synthase activity, is determined from a standard curve constructed with known concentrations of UDP.[7]

Conclusion

Galactinol dihydrate is a molecule of significant interest in plant biology due to its central role in the biosynthesis of raffinose family oligosaccharides. This guide has provided a detailed overview of its chemical and physical properties, its biological function, and robust protocols for its study. The information presented herein is intended to be a valuable resource for researchers in the fields of plant science, biochemistry, and drug development.

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